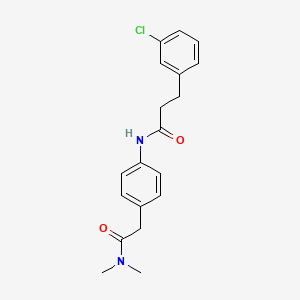
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide, also known as Compound A, is a synthetic compound that has been widely studied in scientific research for its potential applications in various fields.
Scientific Research Applications
Nonlinear Optical Properties
Research on novel chalcone derivatives, which are structurally similar to "3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide," has shown significant potential in optical device applications. For example, certain compounds have demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting their utility in optical limiting applications (Rahulan et al., 2014).
Neuroprotective Agents
Some derivatives of "this compound" have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. These compounds have shown multifunctional activities, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for CNS penetration, underscoring their therapeutic potential (González-Muñoz et al., 2011).
Anticonvulsant Studies
Investigations into the anticonvulsant properties of compounds structurally related to "this compound" have found that some derivatives exhibit significant efficacy in models of generalized seizures. These compounds have shown more potent effects than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
GPR14/Urotensin-II Receptor Agonist
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, structurally related to "this compound," marks a significant advancement in pharmacological research. These compounds have been identified for their potential as drug leads due to their selectivity and activity at the urotensin-II receptor, highlighting the importance of structural derivatives in developing new therapeutic agents (Croston et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to have inhibitory actions on certain types of cells .
Mode of Action
It’s known that similar compounds can inhibit the proliferation of certain cells .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to changes in cell proliferation .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cells .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(2)19(24)13-15-6-9-17(10-7-15)21-18(23)11-8-14-4-3-5-16(20)12-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLRLPAHEJMHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

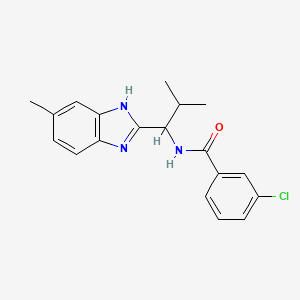
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
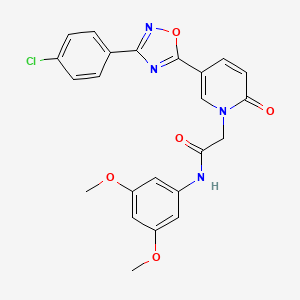
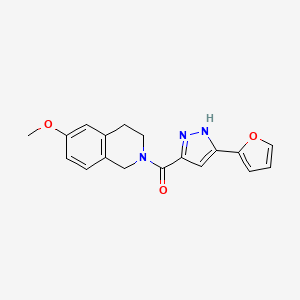


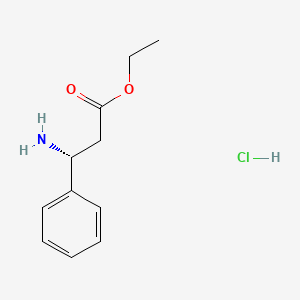
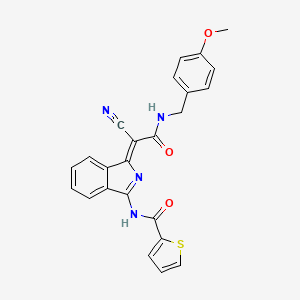

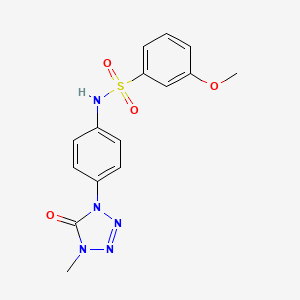
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2578281.png)
![2-(Phenylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2578282.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2578283.png)
